2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of structural elements, including a benzodioxine ring, a piperidine moiety, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the 2,3-Dihydro-1,4-benzodioxine Ring: This can be achieved through a ring-closing metathesis reaction using a suitable catalyst, such as a nitro-Grela catalyst.
Synthesis of the Piperidine Derivative: The piperidine moiety can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated precursor.
Coupling Reactions: The final step involves coupling the benzodioxine and piperidine derivatives with a dihydropyridazinone core. This can be done using a palladium-catalyzed cross-coupling reaction under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The piperidine and benzodioxine rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxine and piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structural features suggest potential interactions with biological macromolecules.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for the treatment of various diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzodioxine ring may interact with hydrophobic pockets, while the piperidine moiety could form hydrogen bonds or ionic interactions. The dihydropyridazinone core might be involved in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine Derivatives: These compounds share the benzodioxine ring and may exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are common in medicinal chemistry and often show diverse pharmacological properties.
Dihydropyridazinone Derivatives: These compounds are known for their potential therapeutic applications, particularly as anti-inflammatory and anticancer agents.
Uniqueness
The uniqueness of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one lies in its combination of these three distinct structural elements, which may confer a unique profile of biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c29-24-11-10-20(19-6-2-1-3-7-19)26-28(24)16-18-12-14-27(15-13-18)25(30)23-17-31-21-8-4-5-9-22(21)32-23/h1-11,18,23H,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWKCXZRMKGIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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